

The Psychoactive Properties of 10-Methoxyibogamine: A Technical Whitepaper

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For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methoxyibogamine, commonly known as ibogaine, is a psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga.[1][2] It has a rich history of traditional use in spiritual ceremonies and has garnered significant scientific interest for its potential therapeutic applications, particularly in the treatment of substance use disorders.[2][3] This technical guide provides a comprehensive overview of the psychoactive properties of **10-methoxyibogamine**, focusing on its complex pharmacology, receptor interaction profiles, and the experimental methodologies used to elucidate its mechanisms of action.

Chemical and Physical Properties

- Chemical Formula: C20H26N2O[2][4]
- Molecular Weight: 310.44 g/mol [1][2][4]
- Structure: A complex tricyclic indole molecule incorporating an isoquinuclidine moiety.[4]
- Nomenclature: While the systematic name is 10-methoxyibogamine, it is also referred to as 12-methoxyibogamine in some literature based on the Chemical Abstracts numbering system.[1][5]



Pharmacokinetics and Metabolism

Following administration, **10-methoxyibogamine** is metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, through O-demethylation to its major active metabolite, noribogaine (10-hydroxyibogamine).[4][6] This metabolic conversion is a critical aspect of its pharmacological profile, as noribogaine exhibits its own distinct and potent activity at various receptors.[2][4] The plasma elimination half-life of **10-methoxyibogamine** in humans is approximately 7.5 hours, while noribogaine has a significantly longer half-life of 28–49 hours. [4][5] This extended presence of noribogaine is thought to contribute to the prolonged therapeutic effects reported after a single administration of ibogaine.

Quantitative Receptor Binding Profile

10-Methoxyibogamine's psychoactive effects are underpinned by its interaction with a wide array of neurotransmitter systems.[4][7] It is characterized by a broad receptor binding profile, generally with affinities in the micromolar range.[4] The following tables summarize the quantitative binding data for **10-methoxyibogamine** and its primary metabolite, noribogaine, at key central nervous system targets.

Table 1: Opioid Receptor Binding Affinities



| Compound | Receptor Subtype | Κι (μΜ) | Species | Reference |
|-----------------------------|---------------------|----------------------------------------------------------------|---------------|-----------|
| 10- Methoxyiboga mine | μ (mu) | ~10 - 100 | Rat | [4] |
| 10- Methoxyibogami ne | μ (mu) | 130 nM (high affinity site), 4 μM (low affinity site) | Not Specified | [4] |
| 10- Methoxyibogami ne | к (карра) | 2 - 4 | Rat | [4][8] |
| 10- Methoxyibogami ne | δ (delta) | 8.1 (as Coronaridine) | Not Specified | [8] |
| Noribogaine | μ (mu) | Weak agonist/partial agonist | Not Specified | [2][4] |

| Noribogaine | κ (kappa) | Moderate agonist | Not Specified |[2][4] |

Table 2: Serotonin Receptor and Transporter Affinities



| Compound | Target | Kı (μΜ) / IC50 (μΜ) | Species | Reference |
|-----------------------------|------------------------------------|-------------------------|---------------|-----------|
| 10- Methoxyiboga mine | 5-HT _{2a} | Low affinity | Not Specified | [4] |
| 10- Methoxyibogami ne | 5-HT₂C | Low affinity | Not Specified | [9] |
| 10- Methoxyibogami ne | 5-HT₃ | Low affinity | Not Specified | [4] |
| 10- Methoxyibogami ne | Serotonin Transporter (SERT) | 4.1 (IC ₅₀) | Not Specified | [10] |

| Noribogaine | Serotonin Transporter (SERT) | More potent than ibogaine | Not Specified |[4] [11] |

Table 3: NMDA Receptor Binding Affinities

| Compound | Target | K _i (μΜ) / IC50 (μΜ) | Species | Reference |
|-----------------------------|------------------------------------|------------------------------------|---------------|-----------|
| 10- Methoxyiboga mine | NMDA Receptor (MK- 801 site) | 3.1 (IC ₅₀) | Not Specified | [10] |
| 10- Methoxyibogami ne | NMDA Receptor | Non-competitive antagonist | Not Specified | [4] |

| Noribogaine | NMDA Receptor (MK-801 site) | Less potent than ibogaine | Human, Frog |[12] |

Table 4: Sigma Receptor Binding Affinities



| Compound | Receptor Subtype | Kı (nM) | Species | Reference |
|-----------------------------|---------------------|---------|---------------|-----------|
| 10- Methoxyiboga mine | σ 1 | 8554 | Not Specified | [13] |

| **10-Methoxyibogamine** | σ_2 | 201 | Not Specified |[13] |

Table 5: Other Receptor and Transporter Affinities

| Compound | Target | K _i (μΜ) / IC50 (μΜ) | Species | Reference |
|-----------------------------|-----------------------------------------------------|------------------------------------|---------------|-----------|
| 10- Methoxyiboga mine | Nicotinic Acetylcholine Receptors (nAChRs) | Non- competitive antagonist | Not Specified | [4] |
| 10- Methoxyibogami ne | Dopamine Transporter (DAT) | Binding affinity demonstrated | Not Specified | [3] |

| 10-Methoxyibogamine | Muscarinic M_1 and M_2 Receptors | 16 (IC₅₀ for M_1) | Not Specified | [10] |

Experimental Protocols

The quantitative data presented above were primarily generated using radioligand binding assays. A general protocol for such an assay is outlined below.

General Radioligand Binding Assay Protocol

• Tissue Preparation: Brain tissue from the species of interest (e.g., rat) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes containing the receptors.



- Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]DAMGO for μ-opioid receptors, [³H]MK-801 for the NMDA receptor) at a fixed concentration.
- Competition: To determine the binding affinity of **10-methoxyibogamine**, increasing concentrations of the unlabeled compound are added to the incubation mixture to compete with the radioligand for binding to the target receptor.
- Separation: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
- Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibitory constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

The psychoactive effects of **10-methoxyibogamine** are a result of its complex interplay with multiple neurotransmitter systems.

Caption: Overview of **10-Methoxyibogamine**'s interactions with major neurotransmitter systems.

In Vivo Psychoactive and Behavioral Effects

The multifaceted receptor interactions of **10-methoxyibogamine** translate into a range of behavioral and psychological effects.

• Subjective Psychoactive Effects: In humans, **10-methoxyibogamine** induces a state often described as oneirogenic, or dream-like, while maintaining consciousness. The experience is characterized by visual phenomena, often described as a "movie" or "slide show" of past memories, and a period of deep introspection. These effects are thought to be mediated, in part, by its activity at serotonin 5-HT_{2a} receptors and kappa-opioid receptors.[2][9]



Anti-Addictive Properties: Preclinical studies in animal models have demonstrated that 10-methoxyibogamine can reduce the self-administration of drugs of abuse, including morphine, cocaine, and alcohol.[14] It also attenuates the symptoms of opioid withdrawal.
[14] These anti-addictive effects are believed to be mediated by a combination of its actions, including NMDA receptor antagonism, kappa-opioid receptor agonism, and modulation of dopamine and serotonin systems.[3][15]

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of a novel psychoactive compound like **10-methoxyibogamine** typically follows a structured workflow.

Caption: A typical workflow for the preclinical evaluation of a psychoactive compound.

Structure-Activity Relationships and Future Directions

The complex pharmacology of **10-methoxyibogamine**, while potentially beneficial for treating multifaceted disorders like addiction, also contributes to its side effect profile, including potential cardiotoxicity.[16] This has spurred research into synthetic analogs with more selective receptor binding profiles. One such analog, 18-methoxycoronaridine (18-MC), has been developed to retain some of the anti-addictive properties of ibogaine while exhibiting a different and potentially safer pharmacological profile, with lower affinity for NMDA and sigma-2 receptors. [17]

Future research will likely focus on further elucidating the precise signaling cascades initiated by **10-methoxyibogamine** and its metabolites, with the goal of designing novel therapeutics that maximize therapeutic benefit while minimizing adverse effects. The development of non-hallucinogenic analogs that retain anti-addictive properties is also a significant area of investigation.[16][18]

Conclusion

10-Methoxyibogamine is a pharmacologically complex psychoactive compound with a unique profile of effects on multiple neurotransmitter systems. Its ability to interact with opioid, serotonergic, glutamatergic, and dopaminergic pathways underlies its profound psychological



effects and its potential as a therapeutic agent for substance use disorders. A thorough understanding of its quantitative receptor pharmacology and the experimental methodologies used for its characterization is essential for the continued development of safer and more effective treatments based on the iboga alkaloid scaffold.

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